molecular formula C6H11F3O B2899083 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol CAS No. 2248386-22-1

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol

Cat. No.: B2899083
CAS No.: 2248386-22-1
M. Wt: 156.148
InChI Key: OFHQRWUZKBCRLK-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol is an organic compound with the molecular formula C6H11F3O It is characterized by the presence of three fluorine atoms and a hydroxyl group attached to a butanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2,3-dimethylbutan-1-ol typically involves the reaction of trifluoroacetic acid with 2,3-dimethyl-1-butene under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon, and requires a controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where the reactants are fed into a reactor and the product is continuously removed. This method allows for efficient production and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4,4,4-Trifluoro-2,2-dimethylbutan-1-ol
  • 4,4,4-Trifluoro-3,3-dimethylbutan-1-ol
  • 4,4,4-Trifluoro-1-butanol

Uniqueness

4,4,4-Trifluoro-2,3-dimethylbutan-1-ol is unique due to the specific positioning of its fluorine atoms and methyl groups, which confer distinct chemical and physical properties.

Properties

IUPAC Name

4,4,4-trifluoro-2,3-dimethylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11F3O/c1-4(3-10)5(2)6(7,8)9/h4-5,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFHQRWUZKBCRLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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